N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound is complex and involves several steps. The initial step involves the preparation of 2-bromoacetophenone, which is then reacted with methylamine to obtain N-methyl-2-bromoacetophenone. This compound is then reacted with phenylhydrazine to obtain N-phenylhydrazine-2-bromoacetophenone, which is further reacted with hydroxylamine to obtain the compound.Molecular Structure Analysis
The molecular formula of this compound is C11H14N2O3. It has a molecular weight of 222.244. The InChI key is SLBRWXHYZLNZLX-UHFFFAOYSA-N.Chemical Reactions Analysis
The compound has been used in the synthesis of carbocyclic nucleoside analogues . It has shown promising antiviral activities against a variety of viruses, specifically in the case of flu A H1N1 .Scientific Research Applications
Radioactive Metabolites and PET Imaging
One application of structurally related compounds involves the study of radioactive metabolites in positron emission tomography (PET) imaging. For instance, the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, labeled in the O-methyl group with carbon-11, are promising for PET studies to explore 5-HT1A receptors in the human brain. These studies involve understanding the metabolism of radioligands to develop biomathematical models for interpreting brain radioactivity uptake, which could enhance signal contrast in PET studies (Osman et al., 1996).
Biomonitoring of Metabolites
The compound and its related structures have been involved in the development of biomonitoring techniques for detecting and quantifying specific metabolites in human urine. This includes the analysis of heterocyclic aromatic amine metabolites, such as MeIQx, by measuring their levels in urine to monitor human exposure to these compounds (Stillwell et al., 1999).
Novel Anxiolytic and Antidepressive Agents
Compounds like HT-90B, structurally related to the mentioned chemical, have been evaluated for their potential as novel anxiolytic agents with potent antidepressive activity. These studies explore their efficacy in behavioral tests, offering insights into potential new treatments for anxiety and depression (Inagawa et al., 1996).
Drug Disposition and Metabolism
Research has also focused on the disposition and metabolism of compounds like SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment. Studies in this area aim to understand the pharmacokinetics, metabolite profiling, and elimination pathways of these compounds to inform their therapeutic use (Renzulli et al., 2011).
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(16-9-15(18)6-2-1-3-7-15)11-4-5-12-13(8-11)20-10-19-12/h2,4-6,8,18H,1,3,7,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUQRNHIKMDJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide |
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